molecular formula C18H16ClNO5S B2428870 Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone CAS No. 1797248-11-3

Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2428870
CAS No.: 1797248-11-3
M. Wt: 393.84
InChI Key: OLNNQZWVNZWVOM-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a 4-chlorophenylsulfonyl group, and a pyrrolidin-1-ylmethanone linkage, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S/c19-13-2-4-14(5-3-13)26(22,23)15-7-8-20(10-15)18(21)12-1-6-16-17(9-12)25-11-24-16/h1-6,9,15H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNNQZWVNZWVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the 4-chlorophenylsulfonyl group: This step involves the sulfonylation of the benzo[d][1,3]dioxole intermediate using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the pyrrolidin-1-ylmethanone group: The final step involves the coupling of the sulfonylated intermediate with pyrrolidine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenylsulfonyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the benzo[d][1,3]dioxole moiety may interact with cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

Biological Activity

Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound known for its unique structural features, including a benzo[d][1,3]dioxole ring and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16ClO4S\text{C}_{16}\text{H}_{16}\text{ClO}_4\text{S}

This structure includes:

  • Benzo[d][1,3]dioxole : A fused bicyclic aromatic compound known for its stability and reactivity.
  • Chlorophenyl sulfonyl group : Enhances the biological activity through potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory effects. Below are detailed findings from various studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:

  • Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and evaluated their cytotoxic effects on cancer cell lines (HepG2, HCT116, MCF-7). The results showed significant antitumor activity with IC50 values lower than those of the reference drug doxorubicin. Specifically:
    • HepG2 : IC50 = 2.38 µM
    • HCT116 : IC50 = 1.54 µM
    • MCF7 : IC50 = 4.52 µM
    • Doxorubicin IC50 values were higher at 7.46 µM (HepG2), 8.29 µM (HCT116), and 4.56 µM (MCF7) .

The mechanism by which these compounds exert their anticancer effects involves:

  • Inhibition of EGFR : This receptor is often overexpressed in various cancers.
  • Induction of Apoptosis : Assessed through annexin V-FITC assays and analysis of mitochondrial apoptosis pathway proteins like Bax and Bcl-2.

Table of Biological Activities

Activity TypeStudy ReferenceKey Findings
Anticancer Significant cytotoxicity against HepG2, HCT116, MCF7; IC50 values < Doxorubicin
AntimicrobialNot specifiedRelated compounds show activity against bacteria (details pending further studies)

Case Studies

  • Case Study on Anticancer Properties :
    • A research team synthesized new derivatives based on benzo[d][1,3]dioxole and assessed their efficacy against cancer cell lines. The study concluded that modifications to the sulfonyl group significantly enhanced cytotoxicity.
  • Mechanistic Insights :
    • Molecular docking studies indicated that the compound binds effectively to key enzymes involved in cancer proliferation pathways, suggesting a targeted therapeutic approach.

Q & A

Q. What are the optimal synthetic routes for Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer :
    The compound’s synthesis can be optimized using palladium-catalyzed cross-coupling reactions, as demonstrated in analogous benzodioxol-containing structures. For example, coupling a pyrrolidine sulfonyl chloride intermediate with a benzodioxol carbonyl precursor under conditions similar to those in (e.g., Pd(OAc)₂, XPhos ligand, and K₃PO₄ in dioxane/water at 100°C) can yield the target compound. Purification via silica gel chromatography is recommended to isolate the product as a solid . Reaction optimization may involve adjusting stoichiometry, solvent polarity, or temperature gradients to mitigate side reactions and improve yields.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
    Structural confirmation requires a combination of LC-MS (for molecular weight verification, e.g., [M+H]⁺ peaks) and NMR (¹H/¹³C for functional group analysis). For example, reports LC-HRMS with a mass accuracy of ±0.0001 Da to confirm molecular formulas . Purity assessment can be achieved via HPLC-UV (>95% purity threshold) or GC-MS for volatile intermediates. Crystallographic validation using tools like Mercury () is recommended for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to elucidate its pharmacological potential?

  • Methodological Answer :
    SAR studies should focus on modifying the sulfonyl-pyrrolidine and benzodioxol moieties. For instance:
    • Replace the 4-chlorophenyl sulfonyl group with other aryl sulfonyl groups (e.g., methoxyphenyl) to assess electronic effects on receptor binding .
    • Test truncated analogs (e.g., removing the benzodioxol ring) to determine essential pharmacophores.
    • Use in vitro assays (e.g., receptor binding or enzyme inhibition) paired with molecular docking to predict interactions with targets like orexin receptors, as seen in structurally related pyrrolidine derivatives () .

Q. What methodologies are recommended for analyzing metabolic pathways and potential drug-drug interactions of this compound?

  • Methodological Answer :
    • Metabolic Stability : Use liver microsomes (human/rat) to identify phase I/II metabolites via LC-HRMS , as applied in for detecting psychoactive analogs like MDPHP .
    • CYP Inhibition Assays : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.
    • Computational Prediction : Tools like SwissADME can forecast metabolic soft spots (e.g., sulfonyl or benzodioxol cleavage) .

Q. How can computational tools like molecular docking or crystallographic analysis aid in understanding target interactions?

  • Methodological Answer :
    • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with hypothesized targets (e.g., dual orexin receptors, as in ). Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the benzodioxol ring .
    • Crystallography : Mercury () enables visualization of crystal packing and intermolecular forces, critical for rationalizing solubility and stability .

Q. What strategies are recommended for resolving contradictions in biological activity data across experimental models?

  • Methodological Answer :
    • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor assays) and reference controls.
    • Orthogonal Validation : Pair in vitro data with ex vivo tissue models (e.g., rodent brain slices) to confirm target engagement.
    • Meta-Analysis : Cross-reference results with structurally similar compounds, such as MDPHP (), to identify trends in activity .

Q. What in vitro models are suitable for assessing the compound’s efficacy and toxicity profile?

  • Methodological Answer :
    • Efficacy : Use calcium flux assays in cells expressing GPCRs (e.g., orexin receptors) to measure signaling activity .
    • Toxicity : Screen for cytotoxicity in primary hepatocytes or hERG channel inhibition (patch-clamp assays) to predict cardiotoxicity.
    • Blood-Brain Barrier (BBB) Penetration : Employ PAMPA-BBB models to estimate CNS activity, critical for psychoactive analogs () .

Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed protocols.
  • For synthesis, adhere to safety protocols in (e.g., handling sulfonyl chlorides under inert conditions).
  • Advanced studies should integrate multidisciplinary approaches (e.g., synthesis, computational modeling, and in vitro validation) to address complex research gaps.

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